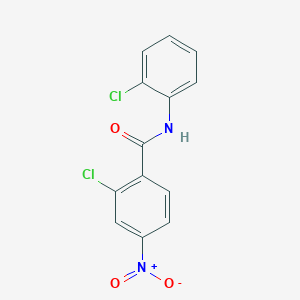

![molecular formula C20H28N6O B5547238 6-[4-(2-乙基丁酰)-1-哌嗪基]-N-(5-甲基-2-吡啶基)-3-哒嗪胺](/img/structure/B5547238.png)

6-[4-(2-乙基丁酰)-1-哌嗪基]-N-(5-甲基-2-吡啶基)-3-哒嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridazinamine derivatives typically involves nucleophilic substitution reactions, as seen in the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds were synthesized via a nucleophilic substitution reaction of the core pyridazinone with various sulfonyl chlorides, characterized by spectral studies, and showed antiproliferative activity against human cancer cell lines, indicating a potential method for synthesizing similar compounds (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as anticonvulsant drugs with pyridazine derivatives, has been analyzed through crystal structures solved by X-ray diffraction. These studies suggest a limited inclination of phenyl rings when ortho-substituted, indicating the significance of structural analysis in understanding the compound's molecular behavior (Georges et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving pyridazinamine derivatives often include condensation reactions, nucleophilic substitution, and cyclization to form various heterocyclic systems. For example, the synthesis of novel thieno[2,3-c]pyridazines and related derivatives through cycloalkylation and further cyclization reactions showcases the chemical versatility and reactivity of these compounds (Gaby et al., 2003).

Physical Properties Analysis

While specific information on the physical properties of "6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" is not directly available, related studies on pyridazine derivatives highlight the importance of crystal structure analysis in determining physical properties like melting points, solubility, and crystal packing, which are crucial for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of pyridazinamine derivatives, including reactivity, stability, and interaction with various reagents, can be inferred from studies on similar compounds. For example, the carbonylation reaction of N-(2-pyridinyl)piperazines in the presence of Rh4(CO)12 indicates specific conditions under which these compounds can undergo significant transformations, suggesting avenues for further functionalization (Ishii et al., 1997).

科学研究应用

合成和抗增殖活性

一系列衍生物,包括 6-[4-(2-乙基丁酰)-1-哌嗪基]-N-(5-甲基-2-吡啶基)-3-哒嗪胺,已被合成并评估了其对各种人类癌细胞系的抗增殖作用。该系列中的化合物显示出良好的活性,表明其作为抗癌剂的潜力。对特定化合物的进一步研究可以揭示它们在癌症治疗中的用途 (Mallesha 等,2012)。

分子对接和抗菌活性

新型吡啶衍生物,包括所讨论的化合物,已经制备并经过计算机分子对接筛选针对 GlcN-6-P 合酶。这些化合物表现出抗菌和抗氧化活性,突出了它们在开发治疗微生物感染和氧化应激相关疾病方面的潜力 (Flefel 等,2018)。

受体结合研究

涉及三环杂环系统研究已识别出化合物,包括 6-[4-(2-乙基丁酰)-1-哌嗪基]-N-(5-甲基-2-吡啶基)-3-哒嗪胺,对 alpha1-肾上腺素能和 5-HT1A-血清素能受体亚型具有很高的效力。这些发现表明在设计针对这些受体的药物中具有潜在应用,这可能有助于治疗各种神经和心血管疾病 (Barlocco 等,1999)。

抗组胺和抗炎特性

与 6-[4-(2-乙基丁酰)-1-哌嗪基]-N-(5-甲基-2-吡啶基)-3-哒嗪胺 结构相似的化合物已被合成,并发现既表现出抗组胺活性,又对嗜酸性粒细胞趋化性有抑制作用。这表明在开发针对特应性皮炎和过敏性鼻炎的治疗剂方面具有潜在应用 (Gyoten 等,2003)。

作用机制

安全和危害

未来方向

While specific future directions for the research and development of Palbociclib are not mentioned in the search results, it is known to exhibit selective antiproliferation activity against Rb-positive human breast/colon/lung/leukemia cancer cultures and displays in vivo efficacy against various advanced stage human tumor xenografts in mice . This suggests potential future directions in the treatment of these cancers.

属性

IUPAC Name |

2-ethyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-4-16(5-2)20(27)26-12-10-25(11-13-26)19-9-8-18(23-24-19)22-17-7-6-15(3)14-21-17/h6-9,14,16H,4-5,10-13H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABSNLKEINXCNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=NC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)butan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

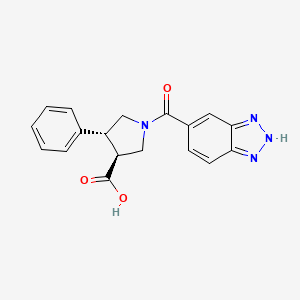

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![3-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5547164.png)

![1-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}-2-pyrrolidinone](/img/structure/B5547168.png)

![3-(3-{[(2-furylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5547172.png)

![3-cyclohexyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5547182.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)